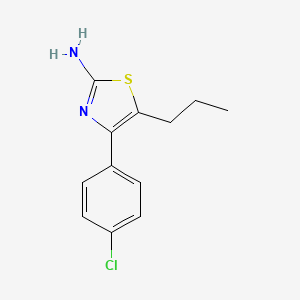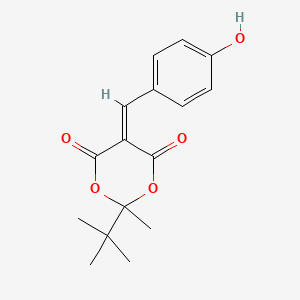
1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione, also known as chalcone, is a chemical compound that belongs to the class of flavonoids. It is a yellow crystalline solid that is widely used in scientific research due to its various biological activities. Chalcone is synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base.
作用机制
The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione is not fully understood. However, it has been proposed that 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione exerts its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular components. Chalcone has been found to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase. It has also been shown to modulate signaling pathways, such as the nuclear factor-kappa B pathway, which is involved in inflammation and cancer. Chalcone interacts with cellular components, such as DNA, proteins, and membranes, to exert its biological activities.
Biochemical and Physiological Effects:
Chalcone has various biochemical and physiological effects on the body. It has been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular disease. Chalcone also exhibits antimicrobial activity against various bacteria, fungi, and viruses. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Chalcone has potential as a therapeutic agent for the treatment of various diseases.
实验室实验的优点和局限性
Chalcone has several advantages for lab experiments. It is a readily available and inexpensive compound that can be synthesized easily. It has various biological activities that can be studied in vitro and in vivo. Chalcone has potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to the use of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione in lab experiments. Chalcone has poor solubility in water, which can limit its use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo. Further studies are needed to optimize the use of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione in lab experiments and to improve its pharmacokinetic properties.
未来方向
There are several future directions for the study of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione. Further studies are needed to elucidate the mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione and to identify its molecular targets. The development of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione derivatives with improved pharmacokinetic properties and efficacy is also an area of future research. Chalcone has potential as a therapeutic agent for the treatment of various diseases, and further studies are needed to evaluate its clinical efficacy and safety. The use of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione in combination with other drugs or therapies is also an area of future research. Overall, 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione is a promising compound that has potential for the development of novel therapeutics for the treatment of various diseases.
合成方法
The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-phenyl-4-pentene-1,3-dione involves the condensation reaction between benzaldehyde and acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction takes place in ethanol or methanol as a solvent. The reaction mixture is heated under reflux for several hours until the product is formed. The product is then isolated by filtration and recrystallization.
科学研究应用
Chalcone has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Chalcone has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to scavenge free radicals and protect against oxidative stress. Chalcone exhibits antimicrobial activity against various bacteria, fungi, and viruses. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Chalcone has potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation.
属性
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-5-phenylpent-4-ene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c18-13-7-9-16(20)15(10-13)17(21)11-14(19)8-6-12-4-2-1-3-5-12/h1-10,20H,11H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAXEZHPLYOLSF-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5793791.png)


![N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793812.png)

![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5793839.png)

![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)